2-(Méthylthio)-5-(tributylstannyl)pyrimidine

Vue d'ensemble

Description

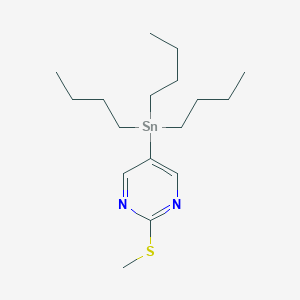

2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound that plays a significant role in organic synthesis. It is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 5-position. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and functional properties.

Applications De Recherche Scientifique

2-(Methylthio)-5-(tributylstannyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mécanisme D'action

Target of Action

It is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (tnks) . TNKS is a protein involved in various cellular processes, including Wnt signaling, telomere maintenance, and cell proliferation .

Mode of Action

It is known to be used in stille coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. This suggests that it may interact with its targets through the formation of new covalent bonds .

Biochemical Pathways

Given its use in the synthesis of tnks inhibitors , it may indirectly influence the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

As a precursor in the synthesis of tnks inhibitors , it may contribute to the inhibition of TNKS activity, potentially affecting cell proliferation and other cellular processes .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 2-chloro-5-(methylthio)pyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is often subjected to rigorous purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylthio)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while the pyrimidine ring can be reduced under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of the methylthio group.

Reducing Agents: Like lithium aluminum hydride for the reduction of the pyrimidine ring.

Major Products Formed

Aryl or Vinyl Pyrimidines: Formed through Stille coupling reactions.

Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.

Reduced Pyrimidines: Obtained through the reduction of the pyrimidine ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Methylthio)-4-(tributylstannyl)pyrimidine

- **2-(Tributylstannyl)pyrimidine

Activité Biologique

2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 5-position. Its unique structure facilitates diverse chemical reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C17H32N2SSn

- Molecular Weight : 415.22 g/mol

- CAS Number : 120717-37-5

The presence of the tributylstannyl group enhances its reactivity, allowing it to participate in various coupling reactions, which are critical for synthesizing complex organic molecules.

2-(Methylthio)-5-(tributylstannyl)pyrimidine primarily acts through its ability to undergo Stille coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides. This reaction is essential for constructing biaryl and vinylated pyrimidine derivatives. The tributylstannyl moiety serves as a reactive site, facilitating these transformations under palladium-catalyzed conditions.

Target of Action

This compound has been identified as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent inhibitors of tankyrase (TNKS), an enzyme implicated in various cellular processes including cancer progression .

Biological Activity

Research indicates that 2-(Methylthio)-5-(tributylstannyl)pyrimidine exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Compounds derived from this pyrimidine derivative have shown potential in inhibiting cancer cell proliferation through their action on TNKS. This inhibition can disrupt pathways involved in tumor growth and metastasis.

- Antiviral Properties : Some studies suggest that derivatives of this compound may possess antiviral activity, although specific mechanisms and targets remain to be fully elucidated.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives based on the triazole-pyrimidine core, including those with similar structures to 2-(Methylthio)-5-(tributylstannyl)pyrimidine. These compounds were evaluated for their activity against adenosine receptors (A2A and A2B), demonstrating promising results in T cell activation assays .

- Inhibitory Activity : In vitro assays showed that certain derivatives exhibited IC50 values as low as 14.12 nM against A2B adenosine receptors, indicating their potential as immunotherapeutic agents . The structural features of these compounds were correlated with their biological activity, underscoring the importance of molecular design.

Comparative Analysis

To better understand the uniqueness of 2-(Methylthio)-5-(tributylstannyl)pyrimidine, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthio-4-(tributylstannyl)pyrimidine | Similar methylthio and tributylstannyl groups | Different substitution on the pyrimidine ring |

| 5-(Tributylstannyl)pyrimidine | Contains only tributylstannyl group | Lacks methylthio substitution |

| 5-Alkenylpyrimidines | Contains alkenyl instead of stannyl groups | Different reactivity due to alkenyl presence |

The unique combination of both methylthio and tributylstannyl groups in 2-(Methylthio)-5-(tributylstannyl)pyrimidine influences its reactivity and biological activity compared to other compounds listed.

Safety and Environmental Considerations

While offering diverse synthetic applications, tributyltin compounds are considered toxic and environmentally hazardous. Their use necessitates careful handling and adherence to strict safety protocols to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUNYIXRVXVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376851 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120717-37-5 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.